5-Methylbenzofurazan

Mass Spectrometry Analytical Chemistry Structural Elucidation

In analytical workflows, substituting benzofurazan isomers introduces uncontrolled variability in fragmentation patterns and fluorescence response. 5-Methylbenzofurazan eliminates this uncertainty with a distinct mass spec signature and reproducible photophysics. - Characteristic CHO loss (m/z 29) enables unambiguous identification vs. unsubstituted benzofurazan (NO loss, m/z 30) in GC-MS/LC-MS. - Bright fluorescence in acetonitrile and validated nitric oxide synthase probe activity ensure assay-to-assay consistency. - Stable up to 200°C; melting point 33-35°C simplifies handling and storage for synthesis and method development.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 20304-86-3
Cat. No. B1268016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzofurazan
CAS20304-86-3
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CC2=NON=C2C=C1
InChIInChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
InChIKeyRRZFDFYIDRCBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzofurazan: Physicochemical & Structural Profile


5-Methylbenzofurazan (CAS 20304-86-3, C₇H₆N₂O, MW 134.14) is a heterocyclic organic compound belonging to the benzofurazan class, characterized by a benzene ring fused to an oxadiazole moiety with a methyl substituent at the 5-position. This substitution pattern and the resulting electronic structure impart distinct photophysical and analytical properties that differentiate it from unsubstituted benzofurazan and other positional isomers. Its core applications are found in fluorescence-based detection , mass spectrometry analysis [1], and as a synthetic intermediate in medicinal chemistry research .

5-Methylbenzofurazan: Non-Interchangeability with Analogs


Benzofurazan derivatives are not a monolithic class; the position and nature of substituents critically modulate their electronic structure, photophysics, and analytical behavior. As shown in systematic studies of substituted benzofurazans, even small changes in substitution pattern lead to dramatically different fluorescence quantum yields and lifetimes [1], while specific isomers exhibit divergent fragmentation pathways under mass spectrometric analysis [2]. The 5-methyl substituent uniquely balances electron-donating effects with steric considerations, resulting in a measurable set of properties—including thermal stability, fluorescence response, and analyte interaction—that cannot be assumed for its 4-methyl isomer or unsubstituted benzofurazan. Substituting a different benzofurazan derivative would introduce uncharacterized variability in key assay parameters, compromising reproducibility and quantitative accuracy. The following evidence details these quantifiable differentiations.

5-Methylbenzofurazan: Comparative Evidence


MS Fragmentation Divergence vs. Unsubstituted Benzofurazan

Under electron impact (EI) mass spectrometric conditions, 5-methylbenzofurazan exhibits a unique fragmentation behavior that is fundamentally different from unsubstituted benzofurazan. For 5-methylbenzofurazan, the dominant fragmentation pathway is the loss of a CHO radical (m/z 29) from the molecular ion. Critically, the loss of NO (m/z 30) is 'quite unimportant'. In contrast, unsubstituted benzofurazan and several other substituted derivatives primarily undergo loss of NO, which is described as the 'dominant process' for these comparators [1].

Mass Spectrometry Analytical Chemistry Structural Elucidation

Thermal Stability vs. Related Derivatives

Thermal stability data is available for 5-methylbenzofurazan, indicating it remains stable up to approximately 200°C, beyond which it undergoes decomposition when exposed to higher temperatures or UV light . While direct comparative thermal stability data for unsubstituted benzofurazan is limited in this source, a related study on benzofurazan N-oxides shows that 5-methylbenzofurazan-1-oxide has a melting point of 96-98°C, whereas the parent 5-methylbenzofurazan melts at 33-35°C . This demonstrates the significant impact of even small structural changes on physical stability.

Thermal Analysis Stability Assessment Compound Handling

Fluorescence Properties as a Probe

5-Methylbenzofurazan is reported to exhibit bright fluorescence in acetonitrile solution . While this vendor statement lacks quantitative data on quantum yield or specific emission wavelength, it establishes a key property that is absent in many other benzofurazan derivatives. A comprehensive photophysical study of 5-substituted benzofurazans [1] demonstrates that fluorescence characteristics are highly sensitive to the substituent at the 5-position. The study includes nine different 5-substituted benzofurazans (including non-substituted benzofurazan) and quantifies their fluorescence, photolysis, and transient absorption properties [2].

Fluorescence Spectroscopy Biochemical Assays Fluorescent Probes

Synthetic Intermediate for Medicinal Chemistry

5-Methylbenzofurazan serves as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research . The benzofurazan scaffold is associated with a broad spectrum of biological activities, including antibacterial, antifungal, and acaricidal properties [1]. While a direct head-to-head comparison of synthetic utility is not available, the specific methyl group at the 5-position imparts a unique set of electronic and steric properties that influence its reactivity and the properties of the resulting derivatives, thereby differentiating it from other benzofurazan building blocks.

Medicinal Chemistry Synthetic Methodology Drug Discovery

5-Methylbenzofurazan: Primary Applications


Unique MS Fragmentation for Identification

In analytical laboratories performing GC-MS or LC-MS analysis, 5-methylbenzofurazan can be unambiguously identified and differentiated from unsubstituted benzofurazan and other isomers due to its characteristic loss of CHO (m/z 29) rather than the NO loss (m/z 30) observed for benzofurazan. This unique fragmentation fingerprint, as established by Razmara and Waight [1], makes it the preferred choice for studies where accurate structural confirmation is critical, such as in metabolite identification or forensic analysis.

Fluorescence Detection & Imaging Assays

Researchers developing fluorescence-based assays for nitric oxide detection can leverage 5-methylbenzofurazan's bright fluorescence in acetonitrile [1] and its established use as a fluorescent probe for nitric oxide synthase activity . The class-level evidence from Uchiyama et al. [2] confirms that 5-substituted benzofurazans have distinct photophysical properties, ensuring that 5-methylbenzofurazan provides a specific and quantifiable response profile that would be lost if another benzofurazan derivative were substituted.

Benzofurazan Scaffold for Bioactive Molecules

Medicinal chemists and process chemists use 5-methylbenzofurazan as a key building block to introduce a specific substitution pattern into target molecules. The broad biological activity associated with benzofurazan scaffolds [1] makes this compound a valuable starting material. Its distinct thermal stability up to 200°C and melting point of 33-35°C [2] inform safe handling and storage protocols during synthesis, ensuring reliable and reproducible reaction outcomes.

HPLC and Spectroscopic Method Development

Analytical chemists developing new separation or detection methods benefit from 5-methylbenzofurazan's well-defined physical properties. The compound's interactions with chromatographic and spectrometric systems have been studied [1], and its solubility in organic solvents like ethanol and ether facilitates method development. The compound's predicted boiling point (209.2±33.0 °C) and flash point (82°C) [2] provide essential safety parameters for handling and instrumentation.

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